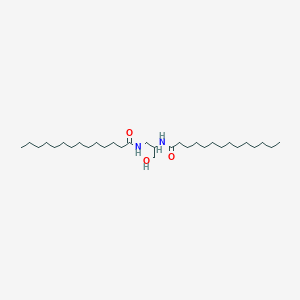
N,N'-(3-Hydroxypropane-1,2-diyl)ditetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide: is a chemical compound characterized by the presence of two tetradecanamide groups linked through a 3-hydroxypropane-1,2-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide typically involves the reaction of tetradecanoic acid with 3-hydroxypropane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions between amides and biological molecules. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug design and development.
Industry: In industrial applications, N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism by which N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
類似化合物との比較
- N,N’-(2-Hydroxypropane-1,3-diyl)ditetradecanamide
- N,N’-(3-Hydroxypropane-1,2-diyl)dihexadecanamide
- N,N’-(3-Hydroxypropane-1,2-diyl)dioctadecanamide
Uniqueness: N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
108861-06-9 |
|---|---|
分子式 |
C31H62N2O3 |
分子量 |
510.8 g/mol |
IUPAC名 |
N-[3-hydroxy-2-(tetradecanoylamino)propyl]tetradecanamide |
InChI |
InChI=1S/C31H62N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(35)32-27-29(28-34)33-31(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,34H,3-28H2,1-2H3,(H,32,35)(H,33,36) |
InChIキー |
PFCSGHBSJUYUOI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCC(CO)NC(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
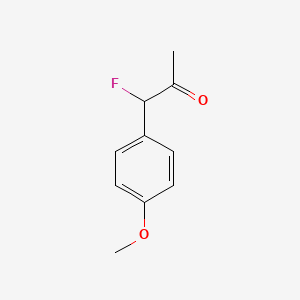
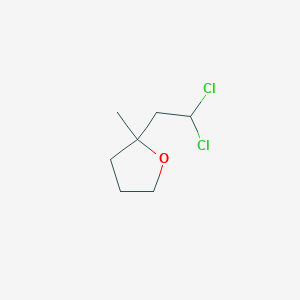
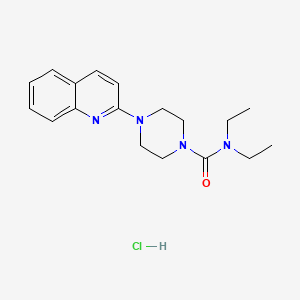
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
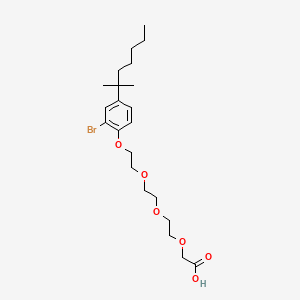
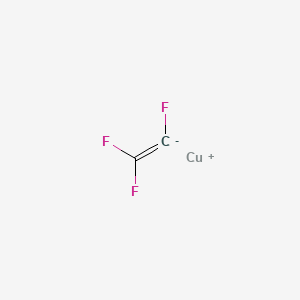
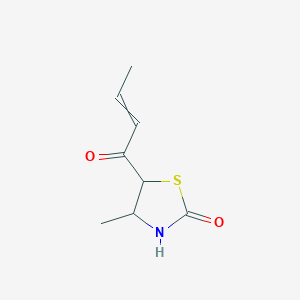
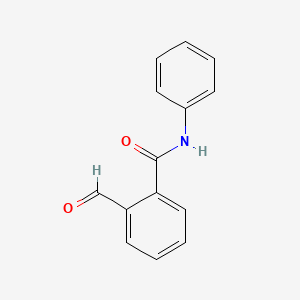
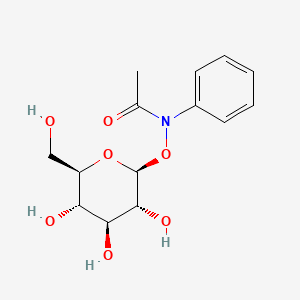
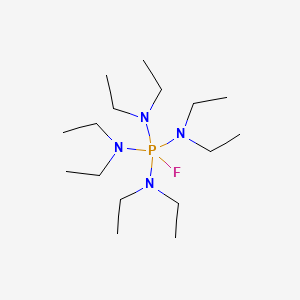
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

